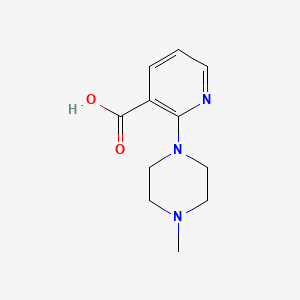

2-(4-Methylpiperazin-1-yl)nicotinic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-13-5-7-14(8-6-13)10-9(11(15)16)3-2-4-12-10/h2-4H,5-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHWOUUYKLSAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191445 | |

| Record name | 3-Pyridinecarboxylic acid, 2-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38029-97-9 | |

| Record name | 3-Pyridinecarboxylic acid, 2-(4-methyl-1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 2-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 2-(4-Methylpiperazin-1-yl)nicotinic acid (CAS: 38029-97-9): Properties, Synthesis, and Analytical Characterization

This document provides a comprehensive technical overview of 2-(4-Methylpiperazin-1-yl)nicotinic acid, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and medicinal chemistry. This guide moves beyond a simple recitation of data, offering insights into the practical application, synthesis, and characterization of this compound, grounded in established chemical principles.

Introduction

2-(4-Methylpiperazin-1-yl)nicotinic acid (CAS No. 38029-97-9) is a bifunctional organic molecule featuring a nicotinic acid core substituted with a 1-methylpiperazine moiety. This unique architecture makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The pyridine ring, a common motif in bioactive compounds, combined with the versatile piperazine linker, provides a scaffold that can be readily modified to modulate physicochemical properties and target engagement. Understanding the foundational characteristics of this molecule is paramount for its effective utilization in research and development pipelines.

Caption: Chemical structure and key identifiers.

Physicochemical Properties and Handling

The utility of a chemical building block is defined by its physical properties, stability, and handling requirements. This section details the essential data for 2-(4-Methylpiperazin-1-yl)nicotinic acid.

Summary of Properties

| Property | Value | Source(s) |

| Appearance | Solid / Crystalline Powder | |

| Purity | Commercially available at ≥95% | [1] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |

| SMILES | O=C(O)C1=C(N2CCN(C)CC2)N=CC=C1 | [2] |

| Solubility | Based on its structure containing both a basic piperazine nitrogen and an acidic carboxylic acid, the compound is expected to be amphoteric. It should exhibit minimal solubility in nonpolar organic solvents but improved solubility in aqueous solutions at high or low pH, as well as in polar aprotic solvents like DMSO. | Inferred |

Safety and Handling

Proper handling is crucial for laboratory safety and maintaining the integrity of the compound.

-

GHS Classification: The compound is classified with the signal word "Warning".[2]

-

Hazard Statements:

-

Precautionary Measures:

-

P280: Wear protective gloves, eye protection, and face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

General laboratory hygiene, including working in a well-ventilated area and avoiding dust formation, is mandatory.[3] Wash hands thoroughly after handling.[3][4]

-

Expert Insight: The amphoteric nature of this molecule can be leveraged during purification. For instance, after synthesis, it can be selectively precipitated from a solution by adjusting the pH to its isoelectric point, a common and effective technique for purifying zwitterionic compounds.

Synthesis and Purification

A robust and reproducible synthetic route is essential for any building block intended for drug development. While specific proprietary synthesis methods may vary, a chemically sound and widely applicable approach is the nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway

The most logical synthesis involves the reaction of a suitable 2-halonicotinic acid derivative with 1-methylpiperazine. 2-Chloronicotinic acid is a common and commercially available starting material for this purpose.

Caption: Proposed SNAr synthesis pathway.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful execution will yield the target compound, verifiable by the analytical methods described in the next section.

-

Reaction Setup: To a solution of 2-chloronicotinic acid (1.0 eq) in a polar aprotic solvent such as DMSO or DMF, add 1-methylpiperazine (1.2-1.5 eq). The slight excess of the amine ensures the complete consumption of the starting material.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Causality Explanation: The base is critical. It serves two purposes: first, to scavenge the HCl byproduct generated during the reaction, which would otherwise protonate the 1-methylpiperazine, rendering it non-nucleophilic. Second, it can deprotonate the carboxylic acid, which may improve solubility and reactivity depending on the solvent system.

-

-

Heating: Heat the reaction mixture to 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Causality Explanation: The pyridine ring is electron-deficient, which facilitates SNAr. However, thermal energy is required to overcome the activation barrier for the displacement of the chloride by the secondary amine of the piperazine.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and adjust the pH to ~10-11 with an aqueous base (e.g., NaOH) to deprotonate the piperazine nitrogen and ensure any unreacted starting acid is in its salt form. Wash with an organic solvent like ethyl acetate to remove nonpolar impurities.

-

Purification: Carefully acidify the aqueous layer with an acid (e.g., HCl) to a pH of ~6-7. The product should precipitate out at or near its isoelectric point. Collect the solid by filtration, wash with cold water, and dry under vacuum. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography can be employed.

Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stability of the compound before its use in further synthetic steps.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the workhorse technique for monitoring reaction progress and confirming the molecular weight of the final product.

Caption: A typical LC-MS workflow for analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.[5] Further dilute to a working concentration of ~10 µg/mL with the initial mobile phase.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Waters Spherisorb, 4.6 x 150 mm, 5 µm) is suitable.[6][7]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Causality Explanation: Formic acid is a crucial additive. It acidifies the mobile phase, ensuring the carboxylic acid is protonated and the amine groups are protonated, leading to sharp, symmetrical peak shapes and promoting efficient ionization in ESI positive mode.[6]

-

-

Gradient: A typical gradient would be 5% B to 95% B over 10-15 minutes.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 222.1.

-

MS/MS Fragmentation: For structural confirmation (Selected Reaction Monitoring, SRM), the precursor ion of m/z 222.1 would be expected to yield characteristic product ions. A plausible major fragmentation would be the loss of CO₂ to give m/z 178.1, or cleavage within the piperazine ring.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structural elucidation.

Predicted ¹H NMR Signals: The following signals would be expected in a solvent like DMSO-d₆:

-

Aromatic Protons (Pyridine Ring): 3 distinct signals between ~7.0-8.5 ppm.

-

Piperazine Protons: 2 broad signals corresponding to the four protons adjacent to the pyridine ring and the four protons adjacent to the N-methyl group, likely in the ~2.5-3.5 ppm range.

-

Methyl Protons: A singlet at ~2.2-2.4 ppm corresponding to the -CH₃ group.

-

Carboxylic Acid Proton: A very broad singlet, potentially >10 ppm, which may exchange with water in the solvent.

Expert Insight: The purity of the sample can be rapidly assessed via ¹H NMR. The integration of the signals should correspond to the number of protons in the structure. The absence of signals from starting materials (e.g., the characteristic aromatic pattern of 2-chloronicotinic acid) or residual solvents provides a direct measure of purity.

Applications in Drug Discovery

2-(4-Methylpiperazin-1-yl)nicotinic acid is not typically an active pharmaceutical ingredient (API) itself, but rather a sophisticated scaffold for building them. Its value lies in the strategic combination of its structural motifs.

Caption: Role as a versatile drug discovery scaffold.

-

Scaffold for CNS Agents: Piperazine derivatives are prevalent in drugs targeting the central nervous system (CNS). The ability of the piperazine nitrogens to be protonated at physiological pH can be key for interacting with receptors or improving solubility. The related compound, 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid, is known as an impurity of Mirtazapine, an antidepressant, highlighting the relevance of this scaffold in neuropsychiatric drug design.[8]

-

Kinase Inhibitors: The pyridine ring can act as a "hinge-binder" in the ATP-binding pocket of many kinases, while the piperazine moiety can extend out towards the solvent-exposed region, providing a point for derivatization to enhance selectivity and potency.

-

Modulation of Physicochemical Properties: The individual components of the molecule allow for fine-tuning of properties. The carboxylic acid can be converted to amides or esters to modulate polarity and cell permeability. The basicity of the piperazine can be altered through substitution, impacting absorption and distribution.

Conclusion

2-(4-Methylpiperazin-1-yl)nicotinic acid is a well-defined chemical entity with significant potential as a molecular building block. Its synthesis is achievable through standard organic chemistry transformations, and its structure can be rigorously validated using modern analytical techniques like LC-MS and NMR. For researchers in drug development, this compound represents a valuable starting point, offering a pre-built scaffold that combines features known to impart desirable pharmacokinetic and pharmacodynamic properties. A thorough understanding of its technical profile, as outlined in this guide, is the first step toward unlocking its full potential in the creation of novel therapeutics.

References

- BLDpharm. 38029-97-9|2-(4-Methylpiperazin-1-yl)nicotinic acid.

- Wikipedia. Nicotinic acid.

- Szafarz, M., et al. (2010).

- Scimplify. 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid (CAS NO : 61338-13-4).

- Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).

- Cayman Chemical. (2023).

- Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed.

- Sigma-Aldrich. 2-(4-Methylpiperazin-1-yl)nicotinic acid | 38029-97-9.

- Alchem Pharmtech. CAS 38029-97-9 | 2-(4-Methylpiperazin-1-yl)nicotinic acid.

- Home Sunshine Pharma. 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic Acid CAS 61338-13-4.

- Loba Chemie.

- Xu, F., et al. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. PubMed.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 38029-97-9|2-(4-Methylpiperazin-1-yl)nicotinic acid|BLD Pharm [bldpharm.com]

- 3. lobachemie.com [lobachemie.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. bevital.no [bevital.no]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic Acid CAS 61338-13-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Physicochemical properties of 2-(4-Methylpiperazin-1-yl)nicotinic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methylpiperazin-1-yl)nicotinic acid

Introduction: The Physicochemical Blueprint of a Drug Candidate

In modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is governed by a complex interplay of biological activity and developability. A molecule's intrinsic physical and chemical characteristics—its physicochemical properties—form the very foundation of its pharmacokinetic profile.[1] These properties, including ionization (pKa), lipophilicity (logP), and solubility, are not mere data points; they are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME).[2] A thorough understanding and early characterization of these attributes are paramount, as they directly influence bioavailability, dosing, formulation strategies, and ultimately, therapeutic success.[3] Neglecting this foundational analysis can lead to costly late-stage failures and unpredictable clinical outcomes.

This guide provides a comprehensive technical overview of the core physicochemical properties of 2-(4-Methylpiperazin-1-yl)nicotinic acid, a molecule of interest in pharmaceutical research. We will delve into the theoretical importance of each property, present field-proven experimental protocols for their accurate determination, and structure the resulting data for clear interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for informed decision-making in any drug development pipeline.

Compound Identification and Structure

Correctly identifying the molecule is the first step in any rigorous scientific investigation. The structural features of 2-(4-Methylpiperazin-1-yl)nicotinic acid—a nicotinic acid core substituted with a methylpiperazine moiety—suggest a compound with both acidic and basic centers, a characteristic that will profoundly influence its behavior in physiological environments.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)nicotinic acid | - |

| Synonym(s) | 2-(4-methyl-1-piperazinyl)nicotinic acid | |

| CAS Number | 38029-97-9 | [4][5] |

| Molecular Formula | C₁₁H₁₅N₃O₂ | |

| Molecular Weight | 221.26 g/mol | |

| Physical Form | Solid | |

| Canonical SMILES | CN1CCN(CC1)C2=C(C=CN=C2)C(=O)O | - |

Figure 1: 2D Chemical Structure

Ionization Constant (pKa)

Scientific Significance

The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms.[6] For a molecule like 2-(4-Methylpiperazin-1-yl)nicotinic acid, which contains both a carboxylic acid (an acidic group) and a piperazine amine (a basic group), determining its pKa values is critical. The ionization state dictates aqueous solubility, membrane permeability, and receptor binding.[1] The unionized form of a drug is typically more lipid-soluble and can more easily cross biological membranes, while the ionized form is generally more water-soluble.[1][7] The Henderson-Hasselbalch equation provides the mathematical framework for understanding this pH-dependent equilibrium.[1]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination, relying on monitoring pH changes in a solution upon the stepwise addition of a titrant (acid or base).[8][9]

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure complete dissolution.

-

Initial Acidification: Acidify the solution to a low pH (e.g., pH 2.0) with a standardized solution of hydrochloric acid (HCl) to ensure all functional groups are fully protonated.

-

Titration: Titrate the solution with a standardized solution of potassium hydroxide (KOH) in small, precise increments.

-

Data Acquisition: Record the pH of the solution using a calibrated pH electrode after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve, which can be identified as the inflection points in the first derivative of the curve.[6]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Data Summary

Table 2: Ionization Constant (pKa) Data

| Parameter | Value | Method |

| pKa₁ (Carboxylic Acid) | To Be Determined | Potentiometric Titration |

| pKa₂ (Piperazine Amine) | To Be Determined | Potentiometric Titration |

Lipophilicity (logP)

Scientific Significance

Lipophilicity, the "fat-loving" nature of a molecule, is a key predictor of its ability to permeate lipid-rich biological membranes, such as the intestinal wall and the blood-brain barrier.[7] It is quantitatively expressed as the logarithm of the partition coefficient (P), which is the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[10] A logP value that is too low may result in poor membrane permeation, while a value that is too high can lead to poor aqueous solubility or trapping within lipid bilayers.[7] This parameter is a cornerstone of predictive models like Lipinski's Rule of Five, which guides the selection of compounds with favorable oral bioavailability.[3]

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional "gold standard" for experimental logP determination due to its direct measurement of partitioning.[8][10]

Methodology:

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and n-octanol. Pre-saturate each phase by mixing them vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this stock solution to a vial containing a known volume of the pre-saturated n-octanol.

-

Equilibration: Seal the vial and shake it gently on a mechanical shaker for a sufficient time (e.g., 2-24 hours) to allow the compound to reach partitioning equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous ([Aqueous]) and n-octanol ([Organic]) phases using a suitable analytical technique, such as HPLC-UV.[11]

-

Calculation: Calculate the partition coefficient P = [Organic] / [Aqueous], and then determine logP = Log₁₀(P).[10]

Caption: Workflow for Thermodynamic Aqueous Solubility Determination.

Data Summary

Table 4: Aqueous Solubility Data

| Parameter | Value | Method |

| Thermodynamic Solubility (pH 7.4) | To Be Determined | Shake-Flask HPLC-UV |

Summary and Conclusion

The physicochemical properties of 2-(4-Methylpiperazin-1-yl)nicotinic acid are foundational to its potential as a drug candidate. The presence of both acidic and basic functional groups makes its behavior highly dependent on the pH of its environment, a factor that will critically influence its absorption and distribution in vivo. This guide has outlined the scientific rationale and robust experimental protocols necessary to characterize its pKa, logP, and aqueous solubility. The generation of this empirical data is an indispensable step, providing the insights needed to build predictive ADME models, guide medicinal chemistry optimization efforts, and develop rational formulation strategies. Executing these protocols will yield a comprehensive physicochemical profile, empowering researchers to advance this compound with a clear understanding of its strengths and potential liabilities.

References

- Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes.

- Avdeef, A., et al. (2000).

- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- ACD/Labs. LogP—Making Sense of the Value.

- BLDpharm. 38029-97-9|2-(4-Methylpiperazin-1-yl)nicotinic acid.

- Enamine. Aqueous Solubility Assay.

- Ciurei, M. V., & Lynn, B. C. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

- ULM Department of Chemistry.

- YouTube. (2022). Physiochemical Properties in Drug Discovery.

- B.Osunstate. (2026). Drug Physicochemical Properties Explained.

- Cre

- WuXi AppTec DMPK. Physicochemical Property Study.

- Bevan, C. D., & Lloyd, R. S. (2000).

- Sigma-Aldrich. 2-(4-Methylpiperazin-1-yl)nicotinic acid | 38029-97-9.

- Alchem Pharmtech. CAS 38029-97-9 | 2-(4-Methylpiperazin-1-yl)nicotinic acid.

- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.

- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- BYJU'S.

- Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

Sources

- 1. fiveable.me [fiveable.me]

- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. 38029-97-9|2-(4-Methylpiperazin-1-yl)nicotinic acid|BLD Pharm [bldpharm.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. byjus.com [byjus.com]

- 7. youtube.com [youtube.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. acdlabs.com [acdlabs.com]

- 11. agilent.com [agilent.com]

The Pharmacological Profile of Nicotinic Acid Piperazine Derivatives: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical exploration of the pharmacological profile of nicotinic acid piperazine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic potential of this promising class of compounds. By synthesizing technical data with field-proven insights, this guide aims to serve as a critical resource for advancing the discovery and development of novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs).

Introduction: The Strategic Convergence of Nicotinic Acid and Piperazine Scaffolds

The convergence of nicotinic acid and piperazine moieties into single molecular entities represents a strategic approach in modern medicinal chemistry. Nicotinic acid, or niacin, is a well-established pharmacophore known for its lipid-lowering capabilities and its role as a vitamin.[1] The piperazine ring is a privileged scaffold in drug discovery, present in a multitude of approved drugs targeting the central nervous system (CNS) and other therapeutic areas.[2] The rationale for combining these two pharmacophores lies in the potential to create novel chemical entities with unique pharmacological profiles, particularly as modulators of nicotinic acetylcholine receptors (nAChRs).

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in various physiological processes, including cognitive function, inflammation, and pain perception.[3] The diversity of nAChR subtypes, arising from different combinations of α and β subunits, offers a rich landscape for the development of selective ligands for therapeutic intervention in a range of disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and chronic pain.[4] This guide will explore the pharmacological intricacies of nicotinic acid piperazine derivatives, providing a comprehensive overview of their potential as next-generation therapeutics.

Synthetic Strategies for Nicotinic Acid Piperazine Derivatives

The synthesis of nicotinic acid piperazine derivatives typically involves the formation of an amide bond between the nicotinic acid scaffold and a piperazine ring. Various synthetic routes have been developed to achieve this, often employing standard peptide coupling reagents or the use of activated nicotinic acid derivatives.

A general and efficient method for the synthesis of N-substituted nicotinoylpiperazines involves the reaction of a suitably substituted piperazine with nicotinoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

Experimental Protocol: General Synthesis of 1-Nicotinoyl-4-arylpiperazines

This protocol describes a common method for the synthesis of 1-nicotinoyl-4-arylpiperazines, a key class of nicotinic acid piperazine derivatives.

Materials:

-

Substituted N-arylpiperazine

-

Nicotinoyl chloride hydrochloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of the N-arylpiperazine (1.0 equivalent) in anhydrous dichloromethane (10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add nicotinoyl chloride hydrochloride (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-nicotinoyl-4-arylpiperazine.

Causality Behind Experimental Choices: The use of an inert atmosphere prevents side reactions with atmospheric moisture. Pyridine acts as a base to neutralize the HCl formed, driving the reaction to completion. The purification by column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for pharmacological testing.

Below is a Graphviz diagram illustrating a common synthetic pathway.

Caption: General synthetic scheme for nicotinic acid piperazine derivatives.

Pharmacological Profile at Nicotinic Acetylcholine Receptors

Nicotinic acid piperazine derivatives primarily exert their pharmacological effects through interaction with nAChRs. Their activity can range from agonism to antagonism, and they often exhibit selectivity for specific nAChR subtypes. The most studied subtypes in the context of CNS disorders are the α4β2* and α7* nAChRs.[5]

Binding Affinity at nAChR Subtypes

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with high affinity and selectivity for the target receptor by the test compound. The inhibitory constant (Ki) is a measure of the binding affinity of the test compound.

A study on a series of N,N-disubstituted piperazines, where a nicotinoyl moiety is attached to one nitrogen and various substituents are on the other, revealed selectivity for the α4β2* nAChR subtype over the α7* subtype.[5]

Experimental Protocol: nAChR Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of nicotinic acid piperazine derivatives to α4β2* and α7* nAChRs.

Materials:

-

Rat brain tissue (striatum for α4β2, whole brain for α7) or cells expressing the desired nAChR subtype

-

[³H]-Epibatidine (for α4β2) or [¹²⁵I]-α-Bungarotoxin (for α7)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Nicotinic acid piperazine derivatives (test compounds)

-

Nicotine or other known nAChR ligands (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation cocktail and liquid scintillation counter or gamma counter

Procedure:

-

Membrane Preparation: Homogenize the brain tissue or cell pellets in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Binding Assay: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine).

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I). Count the radioactivity.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Trustworthiness of the Protocol: This protocol is a self-validating system as it includes controls for total and non-specific binding, allowing for the accurate determination of specific binding. The use of a known reference compound allows for the validation of the assay's performance.

Below is a Graphviz diagram illustrating the workflow of a radioligand binding assay.

Caption: Workflow for nAChR radioligand binding assay.

Functional Activity at nAChR Subtypes

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator at a given receptor. For ligand-gated ion channels like nAChRs, electrophysiology is the gold-standard technique for functional characterization.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes the use of TEVC to assess the functional activity of nicotinic acid piperazine derivatives on nAChRs expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for nAChR subunits (e.g., α4 and β2)

-

Collagenase solution

-

Barth's solution

-

TEVC setup (amplifier, micromanipulators, perfusion system)

-

Glass microelectrodes filled with 3 M KCl

-

Agonist solution (e.g., acetylcholine)

-

Test compound solutions (nicotinic acid piperazine derivatives)

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes by treatment with collagenase. Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits. Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with Barth's solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Agonist Application: Apply a known concentration of an agonist (e.g., acetylcholine) to elicit a baseline current response.

-

Test Compound Application:

-

Agonist activity: Apply the test compound alone at various concentrations to determine if it elicits an inward current.

-

Antagonist activity: Co-apply the test compound with a fixed concentration of the agonist to determine if it inhibits the agonist-induced current.

-

-

Data Analysis: Measure the peak current amplitude for each application. For agonists, plot the current response against the compound concentration to determine the EC50 (concentration for half-maximal activation) and maximal efficacy. For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC50 (concentration for half-maximal inhibition).

Expertise & Experience: The choice of Xenopus oocytes as an expression system is due to their large size, which facilitates microinjection and electrophysiological recording, and their low endogenous receptor expression. The holding potential of -70 mV is chosen to be near the resting membrane potential of neurons and to provide a sufficient driving force for cation influx through the nAChR channel.

Below is a Graphviz diagram illustrating a hypothetical signaling pathway for a nicotinic acid piperazine derivative acting as an nAChR agonist.

Caption: nAChR agonist signaling pathway.

Structure-Activity Relationships (SAR)

The systematic modification of the chemical structure of nicotinic acid piperazine derivatives allows for the exploration of structure-activity relationships, providing insights into the key molecular features required for potent and selective interaction with nAChRs.

A study of N,N-disubstituted piperazines provided valuable SAR data for α4β2* and α7* nAChRs.[5] The general structure consists of a nicotinoyl group on one piperazine nitrogen and a substituted benzyl or other cyclic amine on the second nitrogen.

| Compound | R Group on Piperazine | α4β2* nAChR Ki (µM) | α7* nAChR Ki (µM) |

| 8a | Benzyl | >100 | >100 |

| 8b | 4-Fluorobenzyl | 32 | >100 |

| 8c | 4-Chlorobenzyl | 45 | >100 |

| 8d | 4-Methylbenzyl | 35 | >100 |

| 8e | 2-Naphthylmethyl | 58 | >100 |

| 8f | 1-Naphthylmethyl | 32 | >100 |

| 7a | N-Boc-pyrrolidin-2-yl-carbonyl | >100 | >100 |

| 7b | Pyrrolidin-2-yl-carbonyl | 85 | >100 |

SAR Insights:

-

Aromatic Substitution: The presence of a substituted benzyl group on the second piperazine nitrogen generally leads to higher affinity for the α4β2* nAChR compared to an unsubstituted benzyl group.

-

Nature of the Aromatic Ring: Both phenyl and naphthyl rings can confer affinity, with 1-naphthylmethyl showing comparable affinity to substituted benzyl groups.

-

Selectivity: All tested compounds showed significant selectivity for the α4β2* nAChR over the α7* subtype, with no significant binding observed at the α7* receptor.

-

Cyclic Amine Moiety: Linking the nicotinoylpiperazine to another cyclic amine, such as pyrrolidine, can also result in moderate affinity for the α4β2* nAChR.

Therapeutic Potential

The pharmacological profile of nicotinic acid piperazine derivatives suggests their potential therapeutic application in a variety of disorders, particularly those involving the CNS.

-

Neurodegenerative Diseases: The selective modulation of α4β2* and α7* nAChRs is a key strategy in the development of treatments for Alzheimer's and Parkinson's diseases.[4] By enhancing cholinergic neurotransmission, these compounds could potentially improve cognitive function and offer neuroprotective effects.

-

Epilepsy: Certain nicotinoyl-piperazine derivatives have demonstrated anticonvulsant properties, suggesting their potential use in the treatment of epilepsy.

-

Pain and Inflammation: Nicotinic receptors, particularly the α7 subtype, are implicated in the modulation of pain and inflammation.[1] While the derivatives in the presented SAR table show low affinity for α7 nAChRs, further structural modifications could lead to the development of potent anti-inflammatory and analgesic agents.

-

Depression and Anxiety: The modulation of nicotinic receptors in brain regions associated with mood and affect suggests that nicotinic acid piperazine derivatives could be explored for their potential as antidepressants and anxiolytics.[6]

Conclusion and Future Directions

Nicotinic acid piperazine derivatives represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their ability to selectively modulate nAChR subtypes opens up avenues for treating a range of neurological and inflammatory disorders. The synthetic accessibility of these compounds allows for extensive SAR studies to optimize their potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Expanding the SAR: Synthesizing and testing a broader range of derivatives to further elucidate the structural requirements for high affinity and selectivity for different nAChR subtypes.

-

In-depth Functional Characterization: Moving beyond binding assays to fully characterize the functional activity (agonist, antagonist, partial agonist, allosteric modulator) of lead compounds at a wider array of nAChR subtypes.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of promising candidates in relevant animal models of disease to assess their efficacy, safety, and pharmacokinetic profiles.

-

Exploring Novel Therapeutic Areas: Investigating the potential of these derivatives in other therapeutic areas where nAChRs are implicated, such as in certain types of cancer and metabolic disorders.

By leveraging the principles of medicinal chemistry and pharmacology, the continued exploration of nicotinic acid piperazine derivatives holds great promise for the discovery of innovative medicines to address unmet medical needs.

References

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

-

Gahring, L. C., & Rogers, S. W. (2006). Nicotinic receptor signaling in disease and therapeutic strategies. Annals of the New York Academy of Sciences, 1067, 229–243. [Link]

-

Hogg, R. C., Raggenbass, M., & Bertrand, D. (2003). Nicotinic acetylcholine receptors: from structure to brain function. Reviews of physiology, biochemistry and pharmacology, 147, 1–46. [Link]

-

Kamal, A., & Dastagir, S. (2009). Recent developments in the synthesis of piperazine and its derivatives. Current organic synthesis, 6(1), 82–106. [Link]

-

Levin, E. D., McClernon, F. J., & Rezvani, A. H. (2006). Nicotinic effects on cognitive function: behavioral characterization, pharmacological specification, and anatomic localization. Psychopharmacology, 184(3-4), 523–539. [Link]

-

Paterson, D., & Nordberg, A. (2000). Neuronal nicotinic receptors in the human brain. Progress in neurobiology, 61(1), 75–111. [Link]

- Rau, V., & Gschaidmeier, H. (2000). Nicotinoyl piperazine derivatives, process for their preparation and their therapeutical use. EP0323303B1.

-

Xiao, Y., Abdallah, J., & Crooks, P. A. (2003). N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors. Bioorganic & medicinal chemistry letters, 13(1), 97–100. [Link]

-

de Jonge, W. J., & Ulloa, L. (2007). The alpha7 nicotinic acetylcholine receptor as a pharmacological target for inflammation. British journal of pharmacology, 151(7), 915–929. [Link]

-

In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2023). Scientific Reports, 13(1), 16965. [Link]

-

Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. (2019). Fundamental & Clinical Pharmacology, 33(3), 284-294. [Link]

-

Nicotinic effects on cognitive function: behavioral characterization, pharmacological specification, and anatomic localization. (2006). Psychopharmacology, 184(3-4), 523-539. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2015). Journal of Pharmaceutical Sciences and Research, 7(5), 248. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules, 29(1), 68. [Link]

-

In vivo characterization of a novel inhibitor of CNS nicotinic receptors. (2007). The Journal of pharmacology and experimental therapeutics, 321(2), 659–666. [Link]

-

The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. (2002). The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(5), 1591–1599. [Link]

-

Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. (2015). PLoS ONE, 10(10), e0139589. [Link]

-

Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2024). ACS chemical neuroscience, 15(1), 117–130. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & clinical pharmacology, 32(6), 589–598. [Link]

Sources

- 1. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic effects on cognitive function: behavioral characterization, pharmacological specification, and anatomic localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Putative Mechanism of Action of 2-(4-Methylpiperazin-1-yl)nicotinic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action for 2-(4-Methylpiperazin-1-yl)nicotinic acid, a synthetic derivative of nicotinic acid. Based on its structural analogy to nicotinic acid (Niacin), this compound is hypothesized to function as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂). This document provides an in-depth exploration of this proposed mechanism, grounded in the well-established pharmacology of GPR109A. Crucially, as specific experimental data for this compound is not publicly available, this guide is structured to serve as a comprehensive roadmap for its investigation. We provide authoritative, field-proven experimental protocols required to formally characterize the compound's binding affinity, functional potency, and cellular effects. This guide is intended to empower researchers and drug developers to systematically validate the compound's mechanism and unlock its therapeutic potential.

Introduction: The Scientific Rationale

Nicotinic acid, at pharmacological doses, is a long-established therapeutic agent for treating dyslipidemia.[1][2] Its primary mechanism involves the reduction of lipolysis in adipocytes, which decreases the flux of free fatty acids (FFAs) to the liver and subsequently reduces the synthesis of triglycerides and very-low-density lipoprotein (VLDL).[3] The discovery of GPR109A as the specific cell-surface receptor for nicotinic acid was a landmark finding, providing a molecular basis for its lipid-modifying effects and the common "flushing" side effect.[1][2]

The compound 2-(4-Methylpiperazin-1-yl)nicotinic acid incorporates the core nicotinic acid scaffold, which is essential for GPR109A recognition. The addition of the 2-substituted 4-methylpiperazine moiety represents a rational drug design strategy to potentially modulate the compound's physicochemical properties, such as solubility, cell permeability, and pharmacokinetic profile, while retaining or enhancing its affinity and potency for GPR109A. Therefore, it is scientifically posited that 2-(4-Methylpiperazin-1-yl)nicotinic acid engages the same signaling pathway as its parent compound. The following sections detail this putative mechanism and the precise experimental workflows required for its validation.

The Primary Target: GPR109A Receptor Engagement

The central hypothesis is that 2-(4-Methylpiperazin-1-yl)nicotinic acid directly binds to and activates GPR109A. This receptor is predominantly expressed on the surface of adipocytes and various immune cells, such as macrophages and neutrophils.[4] GPR109A is a member of the Gi/o family of G protein-coupled receptors.

Determining Binding Affinity

The first critical step is to confirm a physical interaction between the compound and the GPR109A receptor and to quantify its affinity. This is achieved through a competitive radioligand binding assay.

Experimental Protocol: GPR109A Radioligand Displacement Assay

-

Membrane Preparation:

-

Culture a cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and re-centrifuge. Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, combine the GPR109A-expressing cell membranes (typically 5-20 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [³H]-Nicotinic Acid), and serially diluted concentrations of the unlabeled test compound, 2-(4-Methylpiperazin-1-yl)nicotinic acid.

-

Controls: Include wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a saturating concentration of a known unlabeled GPR109A agonist, like nicotinic acid).

-

Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

-

-

Termination and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes while allowing unbound radioligand to pass through.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filter mat, add a scintillation cocktail, and quantify the radioactivity bound to the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate "specific binding" by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Template for GPR109A Binding Affinity Data

| Compound | Radioligand | Cell Line | IC₅₀ (nM) | Ki (nM) |

|---|---|---|---|---|

| Nicotinic Acid (Control) | [³H]-Nicotinic Acid | HEK293-hGPR109A | Expected Value | Expected Value |

| 2-(4-Methylpiperazin-1-yl)nicotinic acid | [³H]-Nicotinic Acid | HEK293-hGPR109A | Experimental Result | Calculated Result |

Functional Activity: G-Protein Activation and Downstream Signaling

Binding to GPR109A is insufficient to confirm agonism. The compound must elicit a functional response. As a Gi-coupled receptor, GPR109A activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

G-Protein Activation: GTPγS Binding Assay

A direct measure of Gi protein activation can be achieved with a GTPγS binding assay. Agonist binding promotes the exchange of GDP for GTP on the Gαi subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation event.[5][6]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Reagents and Membranes:

-

Prepare membranes from GPR109A-expressing cells as described in the binding assay protocol.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP (e.g., 10-30 µM).

-

Radioligand: [³⁵S]GTPγS.

-

-

Assay Procedure:

-

In a 96-well plate, add cell membranes, GDP, varying concentrations of the test compound (or control agonist), and assay buffer.

-

Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Termination and Detection:

-

Terminate the assay by rapid filtration through a filter plate, similar to the binding assay.

-

Wash the filters with ice-cold buffer.

-

Quantify the filter-bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the stimulated [³⁵S]GTPγS binding (in counts per minute or similar units) against the log concentration of the agonist.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy) values.

-

Signaling Pathway: cAMP Inhibition Assay

The canonical signaling output of GPR109A activation is the inhibition of adenylyl cyclase. This is measured by quantifying the reduction in intracellular cAMP levels following a challenge with an adenylyl cyclase activator like forskolin.[7][8]

Caption: GPR109A signaling pathway initiated by agonist binding.

Experimental Protocol: cAMP Inhibition Assay

-

Cell Preparation:

-

Seed GPR109A-expressing cells in a 96- or 384-well plate and culture overnight.

-

-

Assay Procedure:

-

Wash cells with a serum-free medium or buffer.

-

Pre-incubate cells with various concentrations of 2-(4-Methylpiperazin-1-yl)nicotinic acid for 15-30 minutes. A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

-

Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to raise basal cAMP levels.

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

Detection:

-

Data Analysis:

-

Generate a cAMP standard curve.

-

Calculate the percent inhibition of the forskolin-stimulated cAMP response for each concentration of the test compound.

-

Plot the percent inhibition versus the log concentration of the compound and fit the curve to determine the IC₅₀ value, which in this functional context represents the compound's potency.

-

Table 2: Template for GPR109A Functional Assay Data

| Assay | Parameter | Nicotinic Acid (Control) | 2-(4-Methylpiperazin-1-yl)nicotinic acid |

|---|---|---|---|

| [³⁵S]GTPγS Binding | EC₅₀ (nM) | Expected Value | Experimental Result |

| Emax (% of Control) | 100% | Experimental Result |

| cAMP Inhibition | IC₅₀ (nM) | Expected Value | Experimental Result |

Cellular and Physiological Consequences

The ultimate validation of the proposed mechanism lies in demonstrating the expected downstream physiological effects. For a GPR109A agonist, the hallmark cellular response is the inhibition of lipolysis in adipocytes.

In Vitro Inhibition of Lipolysis

This assay measures the compound's ability to block the breakdown of triglycerides into glycerol and free fatty acids in fat cells.

Caption: Experimental workflow for an in vitro lipolysis assay.

Experimental Protocol: Adipocyte Lipolysis Assay

-

Cell Culture:

-

Use a suitable adipocyte model, such as differentiated 3T3-L1 cells or primary adipocytes isolated from adipose tissue.[10]

-

Culture cells in multi-well plates until mature.

-

-

Assay Procedure:

-

Wash the adipocytes and incubate them in a buffer containing a high concentration of bovine serum albumin (BSA) to act as a fatty acid sink.

-

Pre-treat the cells with various concentrations of 2-(4-Methylpiperazin-1-yl)nicotinic acid or a control (nicotinic acid).

-

Stimulate lipolysis using a β-adrenergic agonist like isoproterenol.

-

Incubate for 1-2 hours at 37°C.

-

-

Quantification:

-

Collect the incubation medium (supernatant).

-

Measure the concentration of glycerol or FFAs released into the medium using commercially available colorimetric or fluorometric assay kits.[11] Glycerol release is often preferred as it is not re-esterified by adipocytes.

-

-

Data Analysis:

-

Calculate the percentage inhibition of isoproterenol-stimulated glycerol/FFA release for each compound concentration.

-

Plot the data and determine the IC₅₀ value for the inhibition of lipolysis.

-

Conclusion

The structural design of 2-(4-Methylpiperazin-1-yl)nicotinic acid strongly supports the hypothesis that it acts as an agonist at the GPR109A receptor. This guide provides the comprehensive experimental framework necessary to rigorously test this hypothesis. By systematically executing the detailed protocols for binding, G-protein activation, cAMP signaling, and cellular lipolysis, researchers can definitively characterize the compound's pharmacological profile. The resulting data will be crucial for determining its potency, efficacy, and potential as a novel therapeutic agent for dyslipidemia or other indications linked to GPR109A activation, such as inflammation.[12]

References

-

Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106. [Link]

-

Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Jia, Y., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5). [Link]

-

Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]

-

van der Hoorn, J. W., et al. (2013). Long-term niacin treatment induces insulin resistance and adrenergic responsiveness in adipocytes by adaptive downregulation of phosphodiesterase 3B. American Journal of Physiology-Endocrinology and Metabolism, 304(5), E504-E512. [Link]

-

Creative Bioarray. GTPγS Binding Assay. Creative Bioarray Services. [Link]

-

van der Velde, N., et al. (2017). Prolonged niacin treatment leads to increased adipose tissue PUFA synthesis and anti-inflammatory lipid and oxylipin plasma profile. Journal of Lipid Research, 58(12), 2355–2365. [Link]

-

Zhang, Y., et al. (2005). Niacin mediates lipolysis in adipose tissue through its G-protein coupled receptor HM74A. Biochemical and Biophysical Research Communications, 334(2), 729-732. [Link]

-

Christiansen, E., et al. (2014). In vitro and mouse in vivo characterization of the potent free fatty acid 1 receptor agonist TUG-469. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(10), 927-936. [Link]

-

Limbird, L. E. (2004). Radioligand binding methods: practical guide and tips. Molecular Interventions, 4(4), 222-227. [Link]

-

Greenhill, Z. Z., et al. (2019). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. Journal of Visualized Experiments, (151), e60074. [Link]

-

Shen, W., et al. (2011). Nicotinic acid timed to feeding reverses tissue lipid accumulation and improves glucose control in obese Zucker rats. Journal of Lipid Research, 52(8), 1503-1513. [Link]

-

Semple, G., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(17), 4806-4810. [Link]

-

Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]

-

Jung, Y. J., et al. (2020). GPR109A activation and aging liver. Aging, 12(14), 13866–13868. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Niacin mediates lipolysis in adipose tissue through its G-protein coupled receptor HM74A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]

Discovery and history of 2-substituted nicotinic acids

An In-Depth Technical Guide to the Discovery and History of 2-Substituted Nicotinic Acids

Authored by: Gemini, Senior Application Scientist

Foreword: The Enduring Significance of the Pyridine Scaffold

The pyridine ring, a foundational heterocycle in organic chemistry, is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties, characterized by an electron-deficient π-system due to the electronegative nitrogen atom, present both a formidable challenge and a remarkable opportunity for synthetic chemists. Within this class of compounds, nicotinic acid (Pyridine-3-carboxylic acid), also known as Vitamin B3, serves as a vital nutrient and a versatile synthetic precursor.[1][2] This guide delves into the specific and historically rich sub-class of 2-substituted nicotinic acids. We will journey from the early, often arduous, methods of their creation to the elegant and highly selective catalytic systems that define modern synthetic chemistry, providing researchers and drug development professionals with a comprehensive understanding of this critical molecular scaffold.

The Foundational Challenge: Taming the Electron-Deficient Pyridine Ring

The discovery of nicotinic acid itself is rooted in the early days of organic chemistry, with its initial synthesis often involving the oxidation of nicotine.[3] However, the selective functionalization of the pre-formed pyridine ring proved to be a significant hurdle. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making reactions that are commonplace for benzene (like nitration or Friedel-Crafts acylation) difficult and often requiring harsh conditions.[4] Furthermore, the nitrogen's lone pair can act as a Lewis base, complexing with catalysts and further hindering reactivity.[4]

This inherent electronic nature dictates that the pyridine ring is more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions, which are electronically activated by the nitrogen atom. This fundamental principle governs the entire history of 2-substituted nicotinic acid synthesis.

Caption: Logical workflow of pyridine ring reactivity.

The Gateway Intermediate: Synthesis of 2-Halonicotinic Acids

The history of 2-substituted nicotinic acids is inextricably linked to the development of a robust synthesis for 2-halonicotinic acids, particularly 2-chloronicotinic acid. This compound is a cornerstone intermediate, serving as the entry point for a vast array of nucleophilic substitution reactions.[5][6][7]

The N-Oxide Strategy: A Paradigm Shift

Direct chlorination of nicotinic acid is not feasible due to the ring's deactivation. The breakthrough came with the strategic use of nicotinic acid N-oxide. The N-oxide functionality dramatically alters the electronic landscape of the ring: it activates the C2 and C6 positions for both nucleophilic and electrophilic attack while protecting the nitrogen from unwanted side reactions.

The classical and still widely used method involves the reaction of nicotinic acid N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[8][9] This process, while effective, often resulted in colored impurities that were difficult to remove.[8]

Caption: Synthesis of 2-chloronicotinic acid via the N-oxide route.

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid

This protocol is a generalized representation based on established methods.[9]

Part A: Preparation of Nicotinic Acid N-Oxide

-

Materials: Nicotinic acid, 30% Hydrogen Peroxide (H₂O₂), Glacial Acetic Acid.

-

Procedure:

-

Suspend nicotinic acid in glacial acetic acid.

-

Heat the mixture to approximately 70-80°C.

-

Add 30% H₂O₂ dropwise, maintaining the temperature.

-

After the addition is complete, maintain the reaction at temperature for several hours until TLC analysis indicates the consumption of starting material.

-

Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

-

Recrystallize the crude product from a suitable solvent (e.g., water) to yield pure nicotinic acid N-oxide.

-

Part B: Chlorination to 2-Chloronicotinic Acid

-

Materials: Nicotinic acid N-oxide, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

Carefully add nicotinic acid N-oxide in portions to an excess of POCl₃ at room temperature.

-

Slowly heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

-

The pH is adjusted to precipitate the product.

-

The crude 2-chloronicotinic acid is collected by filtration, washed with cold water, and dried.

-

Recrystallization from water or an alcohol/water mixture affords the purified product.

-

More recently, greener processes have been developed, for instance, using ozone as an oxidant in a one-step process from 2-chloro-3-alkyl pyridine.[7] Additionally, enzymatic hydrolysis of 2-chloronicotinonitrile offers a highly specific and environmentally friendly alternative to traditional chemical synthesis.[10]

Building Diversity: Key Classes of 2-Substituted Nicotinic Acids

With 2-chloronicotinic acid readily available, chemists unlocked access to a wide range of derivatives through nucleophilic substitution.

2-Aminonicotinic Acids

2-Aminonicotinic acid is a vital building block for many biologically active molecules.[11][12]

-

Classical Approach: The most direct route involves the ammonolysis of 2-chloronicotinic acid, where it is heated with aqueous ammonia under pressure.[13][14]

-

From Quinoline: An alternative historical synthesis starts with the oxidative cleavage of quinoline to yield 2,3-pyridinedicarboxylic acid (quinisatinic acid). This is followed by conversion to the anhydride, ammonolysis, and a Hofmann degradation to install the C2-amino group.[11] This multi-step process highlights the ingenuity required before the advent of modern cross-coupling.

2-Arylamino and 2-Alkylaminonicotinic Acids

This class of compounds, particularly the 2-arylaminonicotinic acids, includes several non-steroidal anti-inflammatory drugs (NSAIDs).[6] Their synthesis was historically dominated by the Ullmann Condensation .

-

Ullmann Condensation: This reaction involves the copper-catalyzed coupling of an aryl halide (2-chloronicotinic acid) with an amine or alcohol.[15][16] Traditional Ullmann conditions are notoriously harsh, often requiring high temperatures (>200°C), polar aprotic solvents, and stoichiometric amounts of copper powder or copper(I) salts.[16] Despite these drawbacks, it was the workhorse reaction for forming C-N and C-O bonds at the C2 position for many decades.

| Reaction | Catalyst | Temperature | Solvent | Typical Yields | Reference |

| Ullmann Condensation | Cu or Cu(I) salts | 150-220°C | DMF, NMP | Variable (30-70%) | [15][16] |

| Buchwald-Hartwig | Pd(OAc)₂ / Ligand | 80-120°C | Toluene, Dioxane | Good to Excellent (70-95%) | N/A |

| Microwave-assisted | K₂CO₃ (base) | 100-150°C | Water | Good to Excellent (80-95%) | [6] |

Table 1: Comparison of conditions for the synthesis of 2-arylaminonicotinic acids.

The Modern Era: Catalytic Precision and Efficiency

The late 20th and early 21st centuries witnessed a revolution in synthetic methodology, profoundly impacting the synthesis of 2-substituted nicotinic acids. These modern methods offer milder conditions, greater functional group tolerance, and higher yields.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) provides a powerful strategy for regioselective functionalization.[17] A directing metalation group (DMG) on the pyridine ring, such as an amide or a methoxy group, coordinates to a strong organolithium base (e.g., n-BuLi, s-BuLi).[17][18][19] This coordination positions the base to deprotonate the adjacent ortho position exclusively, generating a lithiated intermediate that can be trapped with various electrophiles. For nicotinic acid derivatives, the carboxylate itself (formed by initial deprotonation) or a derived amide can act as the DMG, directing subsequent metalation to the C2 position.

Caption: General workflow for Directed ortho-Metalation (DoM).

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The development of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, largely superseded the Ullmann condensation for C-N bond formation. This methodology allows for the coupling of aryl halides with amines under much milder conditions, employing a palladium catalyst and a specialized phosphine ligand. It offers significantly broader substrate scope and higher efficiency compared to its copper-catalyzed predecessor.

Applications in Drug Discovery and Agrochemicals

The 2-substituted nicotinic acid motif is a privileged scaffold in medicinal chemistry and agrochemical design.

-

Pharmaceuticals:

-

Anti-inflammatory Agents: As mentioned, 2-arylaminonicotinic acids are a class of NSAIDs. Pranoprofen is a notable example.[5][6]

-

Antibiotics: The scaffold is present in various antibacterial agents.[5]

-

Antihyperlipidemic Agents: Nicotinic acid itself is used to treat high cholesterol, and derivatives are constantly being explored.[1]

-

Other CNS agents: The isonicotinic acid hydrazide (Isoniazid), an isomer, is a frontline tuberculosis drug, and other nicotinic acid derivatives have been investigated for multiple sclerosis.[20]

-

-

Agrochemicals:

Conclusion and Future Outlook

The history of 2-substituted nicotinic acids is a microcosm of the evolution of synthetic organic chemistry. It began with the challenge of functionalizing an unreactive ring, progressed through the development of clever, albeit harsh, classical methods like the N-oxide strategy and Ullmann condensation, and has now entered an era of elegant, catalytic precision. The journey from high-temperature, stoichiometric reactions to mild, catalytic processes like DoM and Buchwald-Hartwig coupling demonstrates the relentless drive for efficiency, selectivity, and sustainability.

Looking forward, the field will undoubtedly be pushed further by the principles of green chemistry. The use of enzymatic transformations and transition-metal-catalyzed C-H activation will likely become more prevalent, offering atom-economical routes that avoid the pre-functionalization of starting materials. As our understanding of biological systems deepens, the 2-substituted nicotinic acid scaffold will continue to be a fertile ground for the discovery of new medicines and agrochemicals, building on the rich chemical history detailed in this guide.

References

- Benchchem. (n.d.). Synthesis of Substituted Nicotinic Acids. Technical Support Center.

-

Wikipedia. (2024). Nicotinamide adenine dinucleotide. Retrieved from [Link]

-

Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Retrieved from [Link]

-

Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]

- Dynamit Nobel. (1979). Process for the production of pure white 2-chloronicotinic acid. Google Patents.

-

Wang, J., et al. (2014). Synthesis of 2-aminonicotinic acid. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Sharma, R., et al. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. Retrieved from [Link]

-

Wang, J., et al. (2012). Green Process for the Synthesis of 2-Chloronicotinic Acid. China/Asia On Demand (CAOD). Retrieved from [Link]

- Changzhou University. (2014). Method for synthesizing 2-chloronicotinic acid by one-step oxidation. Google Patents.

-

Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]

-

Gugałka, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Retrieved from [Link]

-

Galy, J. P., et al. (1990). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. Retrieved from [Link]

- Eli Lilly and Company. (1996). Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto. Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. Retrieved from [Link]

-

Wikipedia. (2024). Nicotinic acid. Retrieved from [Link]

- Shandong University of Technology. (2015). 2-aminonicotinic acid synthetic method. Google Patents.

-

Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

-

Wang, X., et al. (2024). [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. PubMed. Retrieved from [Link]

-

Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

-

Andrew G. Myers Research Group. (n.d.). ortho metalation. Harvard University. Retrieved from [Link]

- U.S. Tobacco Co. (1952). Nicotinic acid production. Google Patents.

Sources

- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US2586808A - Nicotinic acid production - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]

- 8. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]

- 9. caod.oriprobe.com [caod.oriprobe.com]

- 10. [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. CN104513197A - 2-aminonicotinic acid synthetic method - Google Patents [patents.google.com]